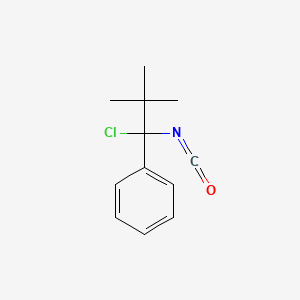
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzene, where a 1-chloro-1-isocyanato-2,2-dimethylpropyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- typically involves the reaction of benzene with 1-chloro-2,2-dimethylpropyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to optimize yield and efficiency. The specific methods can vary depending on the scale of production and the desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Addition: Nucleophiles like amines or alcohols are common.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Addition: Ureas, carbamates, and related compounds.
Oxidation: Oxides and related compounds.
Reduction: Amines and related compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to form new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-chloro-2-isocyanato-
- Benzene, 1-chloro-3-isocyanato-
- Benzene, 1-chloro-4-isocyanato-
Uniqueness
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- is unique due to the presence of the 1-chloro-1-isocyanato-2,2-dimethylpropyl group, which imparts specific reactivity and properties that are distinct from other similar compounds. This uniqueness makes it valuable in specialized chemical synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
39509-28-9 |
|---|---|
Molekularformel |
C12H14ClNO |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
(1-chloro-1-isocyanato-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C12H14ClNO/c1-11(2,3)12(13,14-9-15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
WCMGZANZWCODBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC=C1)(N=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


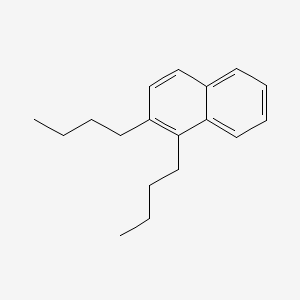
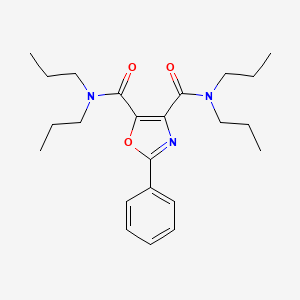
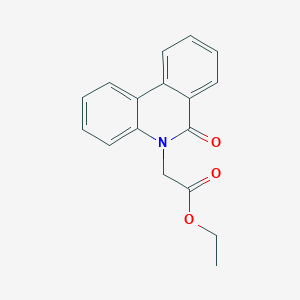
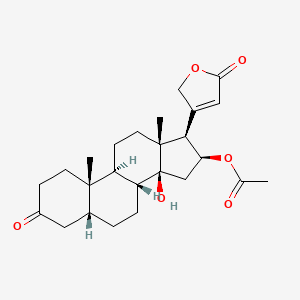

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)
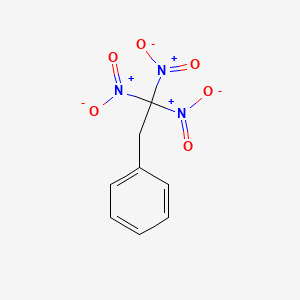
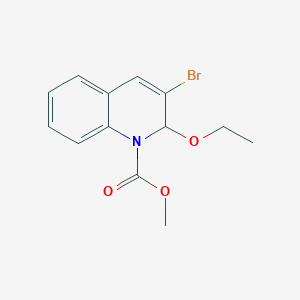

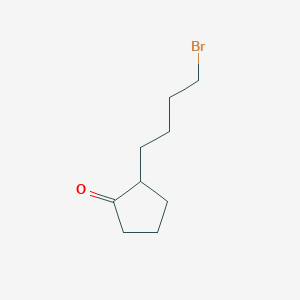

methanone](/img/structure/B14672353.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

